2,3,3,7-Tetrafluoro-2,3-dihydro-1,4-benzodioxin-6-amine
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Overview
Description
2,3,3,7-Tetrafluoro-2,3-dihydro-1,4-benzodioxin-6-amine is a fluorinated heterocyclic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,7-Tetrafluoro-2,3-dihydro-1,4-benzodioxin-6-amine typically involves the reaction of 1,4-benzodioxane-6-amine with fluorinating agents under controlled conditions. One common method involves the use of fluorine gas or other fluorinating reagents in the presence of a catalyst to introduce the fluorine atoms into the benzodioxane ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas safely. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3,3,7-Tetrafluoro-2,3-dihydro-1,4-benzodioxin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of fluorinated benzodioxane oxides.
Reduction: Formation of partially or fully reduced benzodioxane derivatives.
Substitution: Formation of various substituted benzodioxane compounds depending on the nucleophile used.
Scientific Research Applications
2,3,3,7-Tetrafluoro-2,3-dihydro-1,4-benzodioxin-6-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Mechanism of Action
The mechanism by which 2,3,3,7-Tetrafluoro-2,3-dihydro-1,4-benzodioxin-6-amine exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antibacterial activity is believed to be due to the inhibition of bacterial biofilm formation, which is crucial for bacterial survival and virulence . The compound may also interact with enzymes and receptors involved in various biological processes, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
2,2,3,3-Tetrafluoro-1,4-butanediol: Another fluorinated compound with similar structural features.
4,6,7-Trifluoro-2,3-dihydro-2-methyl-1-benzothiophen: A related fluorinated heterocyclic compound.
2,2,3,3-Tetrafluoro-1-propanol: A fluorinated alcohol with comparable properties.
Uniqueness
2,3,3,7-Tetrafluoro-2,3-dihydro-1,4-benzodioxin-6-amine stands out due to its specific arrangement of fluorine atoms and the benzodioxane ring, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
2,2,3,6-tetrafluoro-3H-1,4-benzodioxin-7-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F4NO2/c9-3-1-5-6(2-4(3)13)15-8(11,12)7(10)14-5/h1-2,7H,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPHOAZZFWXVLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1OC(C(O2)F)(F)F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F4NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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